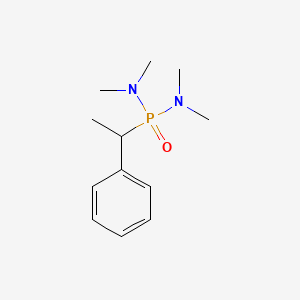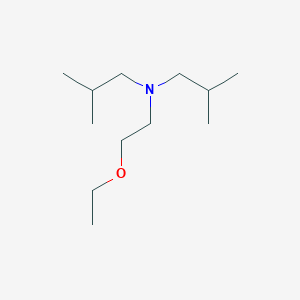
1,2-Dimethyl-3-nitropyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3-nitropyridin-1-ium iodide is a chemical compound with the molecular formula C7H9IN2O2 It is a pyridinium salt, characterized by the presence of a nitro group at the third position and two methyl groups at the first and second positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-nitropyridin-1-ium iodide typically involves the quaternization of 3-nitropyridine with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:
3-Nitropyridine+Methyl Iodide→1,2-Dimethyl-3-nitropyridin-1-ium Iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-3-nitropyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted pyridinium salts.
Reduction: 1,2-Dimethyl-3-aminopyridin-1-ium iodide.
Oxidation: 1,2-Dicarboxy-3-nitropyridin-1-ium iodide.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3-nitropyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-3-nitropyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethyl-4-nitropyridin-1-ium iodide
- 1,2-Dimethyl-3-nitropyridin-1-ium chloride
- 1,2-Dimethyl-3-nitropyridin-1-ium bromide
Uniqueness
1,2-Dimethyl-3-nitropyridin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
65081-36-9 |
|---|---|
Fórmula molecular |
C7H9IN2O2 |
Peso molecular |
280.06 g/mol |
Nombre IUPAC |
1,2-dimethyl-3-nitropyridin-1-ium;iodide |
InChI |
InChI=1S/C7H9N2O2.HI/c1-6-7(9(10)11)4-3-5-8(6)2;/h3-5H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
YGEHFOKZTQSFOA-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC=[N+]1C)[N+](=O)[O-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


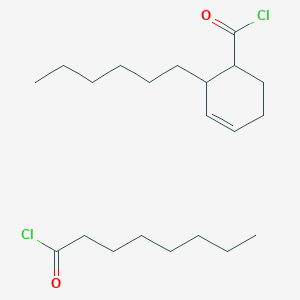
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)
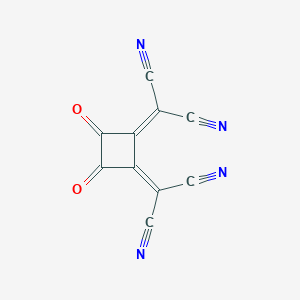


![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
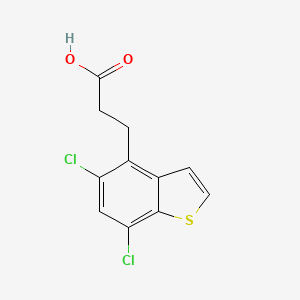
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)


